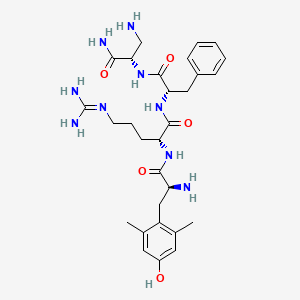

Dmt-d-Arg-Phe-A2pr-NH2

Description

BenchChem offers high-quality Dmt-d-Arg-Phe-A2pr-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dmt-d-Arg-Phe-A2pr-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

651317-21-4 |

|---|---|

Molecular Formula |

C29H43N9O5 |

Molecular Weight |

597.7 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1 |

InChI Key |

SQXZKWOLWYWAEV-KIHHCIJBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dmt-d-Arg-Phe-A2pr-NH2 ([Dmt¹]DALDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the mechanism of action of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, more commonly known in scientific literature as [Dmt¹]DALDA. [Dmt¹]DALDA is a potent and highly selective agonist for the mu (µ)-opioid receptor and has demonstrated significantly greater analgesic potency than morphine in preclinical studies.[1][2] This guide will detail its binding affinity, functional activity, and the downstream signaling pathways it modulates. Furthermore, it will outline the key experimental protocols used to characterize this compound and present quantitative data in a clear, tabular format for ease of comparison.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

[Dmt¹]DALDA exerts its primary pharmacological effects through its high-affinity binding to and activation of the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][3] The substitution of the endogenous tyrosine with 2',6'-dimethyltyrosine (Dmt) at the first position significantly enhances its binding affinity and potency compared to its parent compound, DALDA.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinity (Ki) and functional activity (EC50 and Emax) of [Dmt¹]DALDA at the human µ-opioid receptor, in comparison to other standard opioid peptides.

| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximum Effect (Emax, % vs DAMGO) |

| [Dmt¹]DALDA | 0.23 ± 0.04 | 0.11 ± 0.02 | 100 |

| DALDA | 6.21 ± 1.23 | 32.1 ± 5.6 | 100 |

| DAMGO | 2.98 ± 0.54 | 3.85 ± 0.71 | 100 |

Data sourced from competitive radioligand binding assays and [³⁵S]GTPγS functional assays using Chinese Hamster Ovary (CHO) cell membranes stably expressing the human µ-opioid receptor.[4]

Downstream Signaling Pathway

Upon binding of [Dmt¹]DALDA, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. This activation initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits interact with and modulate ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels, which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[5]

The following diagram illustrates the primary signaling pathway activated by [Dmt¹]DALDA.

Caption: Signaling pathway of [Dmt¹]DALDA at the µ-opioid receptor.

Secondary Mechanisms of Action

In addition to its primary role as a µ-opioid receptor agonist, [Dmt¹]DALDA has been reported to possess other pharmacological activities that may contribute to its analgesic profile.

-

Norepinephrine Reuptake Inhibition: [Dmt¹]DALDA has been shown to inhibit the reuptake of norepinephrine, which can enhance descending inhibitory pain pathways.[3]

-

Mitochondria-Targeted Antioxidant: The Dmt residue provides antioxidant properties, and the peptide has been shown to target mitochondria, potentially mitigating oxidative stress associated with neuropathic pain.[1][3][6]

Experimental Protocols

The characterization of [Dmt¹]DALDA involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and analgesic efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA for the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human µ-opioid receptor.

-

Incubation: Cell membranes (15-20 µg of protein) are incubated in a buffer solution (50 mM Tris-HCl, pH 7.4) with a specific µ-opioid receptor radioligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor, [Dmt¹]DALDA.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of [Dmt¹]DALDA that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of [Dmt¹]DALDA as a µ-opioid receptor agonist.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the human µ-opioid receptor are used.

-

Incubation: The membranes are incubated in an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS, along with varying concentrations of [Dmt¹]DALDA.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of [Dmt¹]DALDA that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a standard full agonist like DAMGO).

Thermal Hyperalgesia Model (Rat)

Objective: To assess the in vivo analgesic efficacy of [Dmt¹]DALDA in a model of neuropathic pain.

Methodology:

-

Induction of Neuropathic Pain: Neuropathic pain is induced in rats, for example, by surgical ligation of a spinal nerve (e.g., the L5 spinal nerve).

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the testing apparatus.

-

Baseline Measurement: The baseline thermal pain threshold is determined using a radiant heat source focused on the plantar surface of the hind paw. The latency for the rat to withdraw its paw is recorded.

-

Drug Administration: [Dmt¹]DALDA or a vehicle control is administered (e.g., via intrathecal or systemic injection).

-

Post-treatment Measurements: Paw withdrawal latencies are measured at multiple time points after drug administration.

-

Data Analysis: The increase in paw withdrawal latency is calculated as a measure of analgesia. The efficacy of [Dmt¹]DALDA is often compared to that of a standard analgesic like morphine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel opioid peptide like [Dmt¹]DALDA.

Caption: Experimental workflow for characterizing [Dmt¹]DALDA.

Conclusion

[Dmt¹]DALDA is a highly potent and selective µ-opioid receptor agonist with a multifaceted mechanism of action that also includes norepinephrine reuptake inhibition and antioxidant effects. Its distinct pharmacological profile, particularly its potent analgesic effects in the spinal cord, makes it a compound of significant interest for the development of novel pain therapeutics. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and similar opioid peptides.

References

- 1. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]

- 2. Spared nerve injury rats exhibit thermal hyperalgesia on an automated operant dynamic thermal escape Task - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dmt-d-Arg-Phe-A2pr-NH2 ([Dmt¹]DALDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, more commonly referred to in scientific literature as [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂). This potent and highly selective µ-opioid receptor (MOR) agonist exhibits a unique pharmacological profile, including significant analgesic properties, a potential for reduced side effects compared to traditional opioids like morphine, and a novel dual mechanism of action involving mitochondria-targeted antioxidant activity. This document details its receptor binding and functional activity, outlines key experimental protocols for its characterization, and illustrates its primary signaling pathway. The information presented is intended to support further research and development of this promising therapeutic candidate. It is important to note that while the query specified "A2pr" (α,β-diaminopropionic acid), the vast body of scientific literature focuses on the Lysine-containing analogue, [Dmt¹]DALDA. This guide will focus on the well-characterized [Dmt¹]DALDA.

Core Compound Profile

-

Compound Name: [Dmt¹]DALDA

-

Full Chemical Name: H-Dmt-d-Arg-Phe-Lys-NH₂

-

Chemical Formula: C₃₉H₅₅N₉O₅

-

Key Features: A synthetic tetrapeptide derived from dermorphin, characterized by the presence of 2',6'-dimethyltyrosine (Dmt) at position 1 and a d-Arginine at position 2, which confers high enzymatic stability.[1] It is a highly potent and selective µ-opioid receptor agonist.[1][2]

Quantitative Data

Receptor Binding Affinity

The following table summarizes the binding affinity of [Dmt¹]DALDA for the human µ-opioid receptor (hMOR), often compared to the standard MOR agonist DAMGO and its parent compound DALDA.

| Compound | Receptor | Kᵢ (nM) | K𝘥 (nM) | Radioligand | Source |

| [Dmt¹]DALDA | hMOR | - | 0.199 | [³H][Dmt¹]DALDA | [2] |

| [Dmt¹]DALDA | rat MOR | 0.143 | - | - | [1] |

| DALDA | hMOR | 2.55 | - | [³H]DAMGO | [1] |

| DALDA | rat MOR | 1.69 | - | - | [1] |

| DAMGO | hMOR | 0.63 | - | [³H]DAMGO | [1] |

Kᵢ (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay. A lower Kᵢ indicates a higher affinity. K𝘥 (Dissociation Constant): A measure of the affinity of a ligand for a receptor in a saturation binding assay. A lower K𝘥 indicates a higher affinity.

Receptor Selectivity

[Dmt¹]DALDA demonstrates high selectivity for the µ-opioid receptor over the δ-opioid receptor (hDOR) and κ-opioid receptor (hKOR).

| Compound | hMOR:hDOR Selectivity Ratio | hMOR:hKOR Selectivity Ratio | Source |

| [Dmt¹]DALDA | ~10,000 | 26 | [2] |

| DAMGO | ~1,250 | 180 | [2] |

Functional Activity

The agonist activity of [Dmt¹]DALDA at the human µ-opioid receptor is typically assessed using a [³⁵S]GTPγS binding assay, which measures G protein activation.

| Compound | Receptor | EC₅₀ (nM) | Efficacy (% Stimulation vs. DAMGO) | Source |

| [Dmt¹]DALDA | hMOR | 0.09 | 100% (Full Agonist) | [1] |

| DALDA | hMOR | 26.3 | 100% (Full Agonist) | [1] |

| DAMGO | hMOR | 3.16 | 100% (Reference Full Agonist) | [1] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

In Vivo Analgesic Potency

[Dmt¹]DALDA exhibits significantly greater analgesic potency compared to morphine, particularly following intrathecal administration.

| Administration Route | Potency vs. Morphine | Animal Model | Pain Test | Source |

| Intrathecal (i.th.) | ~3000-fold more potent | Rat | Acute Pain | [3] |

| Subcutaneous (s.c.) | 40-220-fold more potent | Rat/Mouse | Acute Pain | [3] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Kᵢ) of [Dmt¹]DALDA for the µ-opioid receptor.

-

Preparation of Membranes: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) are prepared. This involves homogenization of the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Components:

-

Cell membranes (10-20 µg protein per well)

-

Radioligand: A fixed concentration of a known µ-opioid receptor radioligand, such as [³H]DAMGO.

-

Test Compound: A range of concentrations of the unlabeled test compound ([Dmt¹]DALDA).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled µ-opioid receptor ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The components are incubated together in a 96-well plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the µ-opioid receptor.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hMOR cells are prepared.

-

Assay Components:

-

Cell membranes (5-10 µg protein per well)

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G proteins.

-

GDP: To ensure that the G proteins are in their inactive, GDP-bound state at the start of the assay.

-

Test Compound: A range of concentrations of the agonist ([Dmt¹]DALDA).

-

Basal Binding Control: No agonist is added to determine the basal level of G protein activation.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS is added.

-

-

Incubation: The components are incubated in an assay buffer (typically containing MgCl₂ and NaCl) at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity bound to the filters is measured by scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a dose-response curve to determine the EC₅₀ and the maximal stimulation (Eₘₐₓ) produced by the agonist.

Radiant Heat Paw-Withdrawal Test (Hargreaves Test) for Thermal Hyperalgesia

This in vivo assay is used to assess the analgesic effect of [Dmt¹]DALDA in animal models of neuropathic pain.

-

Animal Model: A model of neuropathic pain is induced in rats, for example, by surgical ligation of the L5 spinal nerve.

-

Acclimatization: The rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimatize for at least 15 minutes before testing.

-

Application of Thermal Stimulus: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the rat's hind paw.

-

Measurement of Paw Withdrawal Latency: The time taken for the rat to withdraw its paw from the heat source is recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Drug Administration: [Dmt¹]DALDA or a control substance (e.g., saline, morphine) is administered, for example, via subcutaneous or intrathecal injection.

-

Post-treatment Testing: The paw withdrawal latency is measured at several time points after drug administration.

-

Data Analysis: An increase in the paw withdrawal latency is indicative of an analgesic effect. The data is often presented as the percentage of the maximum possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

µ-Opioid Receptor Signaling

[Dmt¹]DALDA acts as a full agonist at the µ-opioid receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway is as follows:

Caption: µ-Opioid Receptor Signaling Pathway Activated by [Dmt¹]DALDA.

Mitochondria-Targeted Antioxidant Mechanism

A unique feature of [Dmt¹]DALDA is its ability to act as a mitochondria-targeted antioxidant. This activity is attributed to the Dmt residue.

Caption: Mitochondrial Antioxidant Mechanism of [Dmt¹]DALDA.

This dual mechanism, combining potent µ-opioid receptor agonism with the ability to reduce oxidative stress at the mitochondrial level, may contribute to its superior efficacy in neuropathic pain models, where mitochondrial dysfunction and oxidative stress are known to play a significant role.[3]

Conclusion

[Dmt¹]DALDA is a compelling peptide-based therapeutic candidate with a multifaceted pharmacological profile. Its high affinity, selectivity, and potency as a µ-opioid receptor agonist, coupled with its unique mitochondria-targeted antioxidant activity, position it as a promising alternative to traditional opioids, particularly for the treatment of chronic and neuropathic pain. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in exploring the full therapeutic potential of this remarkable compound.

References

- 1. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Mu-Opioid Receptor Selectivity Profile of Dmt-d-Arg-Phe-A2pr-NH₂ and Related Analogues

Abstract: This document provides a detailed technical overview of the mu-opioid receptor (MOR) selectivity and activity of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH₂. Direct quantitative data for this specific peptide is sparse in publicly available literature. Therefore, this guide leverages comprehensive data from its parent compound, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), and the closely related analogue, H-Dmt-d-Arg-Phe-A2bu-NH₂. These compounds are potent and highly selective MOR agonists. This paper consolidates binding affinity data, details common experimental protocols for receptor binding and functional assays, and illustrates the canonical mu-opioid receptor signaling pathway.

Introduction

Opioid peptides are critical tools in pain management research. The development of ligands with high selectivity for the mu-opioid receptor (MOR) over delta (DOR) and kappa (KOR) receptors is a key objective to isolate therapeutic analgesic effects from the side effects associated with other opioid receptors. The tetrapeptide analogue Dmt-d-Arg-Phe-A2pr-NH₂ belongs to a class of dermorphin-derived peptides characterized by a 2',6'-dimethyltyrosine (Dmt) residue at the N-terminus, which has been shown to significantly enhance MOR affinity and potency[1][2].

The parent compound for this series, [Dmt¹]DALDA, is an extraordinarily potent and selective MOR agonist[3][4][5][6]. Structural modifications, such as replacing the C-terminal Lysine residue with other diamino acids like α,γ-diaminobutyric acid (A2bu) or α,β-diaminopropionic acid (A2pr/Dap), are explored to fine-tune the pharmacological profile. This guide will use data from the most relevant available analogues to build a comprehensive profile pertinent to Dmt-d-Arg-Phe-A2pr-NH₂.

Quantitative Binding Affinity Profile

Table 1: Opioid Receptor Binding Affinities of H-Dmt-d-Arg-Phe-A2bu-NH₂ Data derived from competitive displacement assays using rat brain membranes.

| Ligand | Receptor | Radioligand | Kᵢ (nM) | Selectivity Ratio (Kᵢ / Kᵢμ) |

| H-Dmt-d-Arg-Phe-A2bu-NH₂ | μ (MOR) | [³H]DAMGO | 0.44 ± 0.05 | 1 |

| δ (DOR) | [³H]DPDPE | 1130 ± 120 | 2568 | |

| κ (KOR) | [³H]U-69,593 | 11.0 ± 1.2 | 25 |

Source: Schiller, P.W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry.[7]

For context, the parent compound [Dmt¹]DALDA shows even more pronounced selectivity, with a Kᵢμ of 0.143 nM and selectivity ratios of 14,700 for DOR and 156 for KOR[5].

Functional Activity Profile

Functional assays measure the biological response triggered by ligand binding. The GTPγS binding assay is a common method to quantify G-protein activation following receptor agonism. Agonist binding to a G-protein coupled receptor (GPCR) like MOR facilitates the exchange of GDP for GTP on the Gα subunit, an event that can be measured using the non-hydrolyzable GTP analog, [³⁵S]GTPγS[8][9][10].

Table 2: Functional Agonist Potency in Guinea Pig Ileum (GPI) Bioassay The GPI bioassay is a classic functional assay where inhibition of electrically induced contractions is mediated primarily by MOR agonists.

| Compound | IC₅₀ (nM) |

| H-Dmt-d-Arg-Phe-A2bu-NH₂ | 0.29 ± 0.04 |

| [Dmt¹]DALDA (Parent Compound) | 0.11 ± 0.01 |

| Morphine (Reference) | 40.8 ± 3.5 |

Source: Schiller, P.W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry.[7]

The sub-nanomolar IC₅₀ value indicates that the analogue is a highly potent MOR agonist, consistent with its high binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a typical procedure to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a selective radioligand from a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of Dmt-d-Arg-Phe-A2pr-NH₂ at MOR, DOR, and KOR.

Materials:

-

Membrane Preparations: Rat brain membranes or membranes from cell lines (e.g., CHO) stably expressing human MOR, DOR, or KOR.

-

Radioligands:

-

MOR: [³H]DAMGO (a selective mu-agonist)

-

DOR: [³H]DPDPE (a selective delta-agonist)

-

KOR: [³H]U-69,593 (a selective kappa-agonist)

-

-

Test Compound: Dmt-d-Arg-Phe-A2pr-NH₂, prepared in serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.

-

Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Procedure:

-

Incubation Setup: In reaction tubes, combine the assay buffer, a fixed concentration of the appropriate radioligand (typically near its Kᴅ value), and varying concentrations of the unlabeled test compound.

-

Initiate Reaction: Add the receptor-containing membrane preparation to each tube to start the binding reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Termination and Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This protocol describes a method to assess the functional agonist activity of a compound at a GPCR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Dmt-d-Arg-Phe-A2pr-NH₂ in stimulating G-protein activation at the MOR.

Materials:

-

Membrane Preparations: Cell membranes expressing a high density of MOR.

-

Reagents: [³⁵S]GTPγS, GDP (to ensure binding is agonist-dependent), varying concentrations of the test compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Procedure:

-

Pre-incubation: Incubate membranes with GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive, GDP-bound state.

-

Incubation Setup: In reaction tubes, add the assay buffer, [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of the test compound.

-

Initiate Reaction: Add the pre-incubated membrane preparation to the tubes.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity via liquid scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a canonical member of the Class A G-protein coupled receptor (GPCR) family. Its primary signaling mechanism involves coupling to inhibitory G-proteins (Gαi/o).[11][12]

Mechanism of Action:

-

Agonist Binding: An agonist, such as Dmt-d-Arg-Phe-A2pr-NH₂, binds to the extracellular domain of the MOR.

-

Conformational Change: Ligand binding induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF).

-

G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[12]

-

Downstream Effects:

-

Gαi/o-GTP: The primary effector for the Gαi/o subunit is adenylyl cyclase (AC). Gαi/o inhibits AC, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][13]

-

Gβγ: The dissociated Gβγ dimer can modulate other effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibiting N-type voltage-gated calcium channels (reducing neurotransmitter release).[12]

-

-

Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer. This process is accelerated by Regulator of G-protein Signaling (RGS) proteins. The receptor itself is desensitized via phosphorylation by GPCR kinases (GRKs) and subsequent binding of β-arrestin, which promotes receptor internalization.[11][13][14]

Caption: Canonical MOR Gi/o-coupled signaling pathway.

Receptor Selectivity Profile

The therapeutic utility of an opioid ligand is often defined by its selectivity profile. A compound is considered selective for one receptor type if its binding affinity for that receptor is significantly higher than for others. This is quantitatively expressed using selectivity ratios.

Caption: Binding affinity profile of a close structural analogue.

Conclusion

While direct experimental data for Dmt-d-Arg-Phe-A2pr-NH₂ is limited, analysis of its parent compound, [Dmt¹]DALDA, and its close structural analogue, H-Dmt-d-Arg-Phe-A2bu-NH₂, provides a strong predictive framework for its pharmacological profile. This class of peptides is characterized by exceptionally high affinity and selectivity for the mu-opioid receptor, coupled with potent agonist activity. The data suggest that Dmt-d-Arg-Phe-A2pr-NH₂ is a valuable research tool for investigating MOR-mediated physiological effects, with a pharmacological profile indicative of a potent analgesic agent. Further direct characterization is warranted to confirm these inferred properties.

References

- 1. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 12. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. μ-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) as a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction and the associated oxidative stress are implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury. The development of therapies that specifically target mitochondria to mitigate oxidative damage is a promising therapeutic strategy. This technical guide provides a comprehensive overview of the synthetic tetrapeptide H-Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt¹]DALDA, a potent mitochondria-targeted antioxidant. While initially developed as a highly selective µ-opioid receptor agonist for analgesia, its significant antioxidant properties, conferred by the 2',6'-dimethyltyrosine (Dmt) residue, have garnered considerable interest. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the involved signaling pathways and workflows. For comparative purposes and to provide a broader context on mitochondria-targeted antioxidant peptides, data and mechanisms of the closely related and extensively studied peptide SS-31 (H-D-Arg-Dmt-Lys-Phe-NH2) are also included.

Introduction to [Dmt¹]DALDA and Mitochondria-Targeted Antioxidants

[Dmt¹]DALDA is a synthetic tetrapeptide that belongs to the family of Szeto-Schiller (SS) peptides, which are characterized by an alternating motif of aromatic and cationic amino acids.[1][2] This structural feature facilitates their cell permeability and selective accumulation within the inner mitochondrial membrane.[3] The primary antioxidant moiety of [Dmt¹]DALDA is the N-terminal Dmt residue, a synthetic amino acid with a methylated phenol structure that enhances its ability to scavenge reactive oxygen species (ROS).

The therapeutic potential of mitochondria-targeted antioxidants lies in their ability to concentrate at the primary site of ROS production within the cell, thereby protecting mitochondrial function and preventing the downstream cascade of cellular damage. Unlike general antioxidants, this targeted approach allows for greater efficacy at lower concentrations, minimizing off-target effects.

Mechanism of Action

The antioxidant mechanism of [Dmt¹]DALDA and related SS-peptides involves a multi-faceted approach targeting the inner mitochondrial membrane and the sources of oxidative stress.

Mitochondrial Targeting

The selective accumulation of [Dmt¹]DALDA and other SS-peptides in the inner mitochondrial membrane is driven by an electrostatic interaction between the positively charged amino acids (d-Arg and Lys) and the negatively charged phospholipid, cardiolipin.[4][5][6] Cardiolipin is almost exclusively found in the inner mitochondrial membrane and plays a crucial role in maintaining the structure of mitochondrial cristae and the function of the electron transport chain complexes.[5][7] This interaction is independent of the mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Scavenging

The 2',6'-dimethyltyrosine (Dmt) residue is the key to the antioxidant activity of [Dmt¹]DALDA. The electron-donating methyl groups on the phenol ring of Dmt enhance its ability to donate a hydrogen atom to neutralize free radicals, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[2] This direct scavenging activity reduces the overall burden of oxidative stress within the mitochondria.

Modulation of Mitochondrial Function

By reducing ROS levels and interacting with cardiolipin, [Dmt¹]DALDA and SS-31 help to preserve mitochondrial function under conditions of stress. This includes:

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Oxidative stress is a key trigger for the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. Sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[8] By scavenging ROS, these peptides inhibit the opening of the mPTP.[8]

-

Preservation of ATP Synthesis: By protecting the integrity of the electron transport chain and preventing the collapse of the mitochondrial membrane potential, these peptides help to maintain efficient ATP production.[1][8]

Downstream Signaling Pathways

The antioxidant effects of these peptides can influence downstream signaling pathways involved in inflammation and cellular defense mechanisms. For instance, the related peptide SS-31 has been shown to modulate the NF-κB and Nrf2 signaling pathways.[8][9] NF-κB is a key regulator of inflammation, and its activation can be triggered by ROS. By reducing ROS, SS-31 can suppress the activation of the NF-κB pathway.[8] The Nrf2 pathway is a primary cellular defense against oxidative stress, and its activation can be influenced by the cellular redox state. SS-31 has been shown to restore Nrf2 expression under oxidative stress conditions.[9]

Quantitative Data on Antioxidant and Biological Activity

The following tables summarize key quantitative data for [Dmt¹]DALDA and the related peptide SS-31. It is important to note that much of the quantitative data for [Dmt¹]DALDA focuses on its potent µ-opioid receptor agonist activity, with its antioxidant function often discussed as a contributing factor to its overall efficacy in models of neuropathic pain.[10][11]

Table 1: Opioid Receptor Binding Affinity and Agonist Potency of [Dmt¹]DALDA and Related Peptides

| Peptide | Receptor | Binding Affinity (Kᵢ, nM) | Agonist Potency (IC₅₀, nM) | Reference |

| [Dmt¹]DALDA (SS-02) | µ | 1.03 ± 0.04 | 5.38 ± 0.91 | [12] |

| SS-31 | µ | 4900 ± 210 | Inactive | [12] |

| SS-20 | µ | Inactive | Inactive | [12] |

Table 2: In Vivo Analgesic Potency of [Dmt¹]DALDA

| Animal Model | Administration | Potency (vs. Morphine) | Reference |

| Neuropathic Pain (Rat) | Subcutaneous | 15-fold more potent | [10] |

Table 3: Effects of SS-31 on Oxidative Stress and Cell Viability

| Parameter | Cell/Tissue Model | Treatment | Effect | Reference |

| Total ROS Production | Leukocytes from Type 2 Diabetes Patients | 100 nM SS-31 | Significant reduction in DCFH-DA fluorescence | [13] |

| Mitochondrial ROS Production | Leukocytes from Type 2 Diabetes Patients | 100 nM SS-31 | Significant reduction in MitoSOX fluorescence | [13] |

| Cell Viability | 661W cells (H₂O₂-induced injury) | 100 nM SS-31 | Increased from 0.55 to 0.63 | [14] |

| Intercellular ROS | Traumatic Brain Injury Model | SS-31 | Significant decrease in DHE fluorescence | [15] |

| Mitochondrial ROS | Traumatic Brain Injury Model | SS-31 | Significant decrease in MitoSOX fluorescence | [15] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties of mitochondria-targeted antioxidants like [Dmt¹]DALDA and SS-31.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the tetrapeptide H-Dmt-d-Arg-Phe-Lys-NH2.

Methodology:

-

Resin Selection: Rink amide resin is typically used to obtain a C-terminal amide.

-

First Amino Acid Loading: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is loaded onto the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid (Fmoc-Phe-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Wash: The resin is washed thoroughly with DMF after each deprotection and coupling step.

-

Repeat: Steps 3-5 are repeated for each subsequent amino acid (Fmoc-d-Arg(Pbf)-OH and Fmoc-Dmt-OH).

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.[16][17][18]

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the effect of the peptide on mitochondrial ROS production.

Methodology (using MitoSOX Red):

-

Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce mitochondrial ROS (e.g., rotenone, antimycin A, or H₂O₂).

-

Peptide Treatment: Treat the cells with various concentrations of the test peptide for a specified duration.

-

MitoSOX Red Staining: Incubate the cells with MitoSOX Red reagent (typically 5 µM) in a suitable buffer at 37°C, protected from light. MitoSOX Red is a fluorescent dye that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Wash: Wash the cells to remove excess dye.

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.[13]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if the peptide can prevent the collapse of the mitochondrial membrane potential.

Methodology (using JC-1 Dye):

-

Cell Culture and Treatment: Culture and treat cells with the test peptide and an inducer of mitochondrial depolarization (e.g., CCCP as a positive control, or the experimental stressor).

-

JC-1 Staining: Incubate the cells with JC-1 dye. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates at high mitochondrial membrane potential.

-

Wash: Wash the cells to remove excess dye.

-

Analysis: Measure both the green and red fluorescence using a fluorescence plate reader, microscope, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[19][20]

Cell Viability Assay

Objective: To assess the cytoprotective effect of the peptide against oxidative stress-induced cell death.

Methodology (using MTT Assay):

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test peptide in the presence or absence of a cytotoxic agent that induces oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. An increase in absorbance correlates with an increase in cell viability.[21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Caption: Mechanism of action of [Dmt¹]DALDA in mitochondria.

Caption: General experimental workflow for evaluating antioxidant activity.

Caption: Modulation of Nrf2 and NF-κB signaling pathways by SS-peptides.

Conclusion and Future Directions

H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) represents a promising class of bifunctional molecules with both potent analgesic and significant mitochondria-targeted antioxidant properties. Its ability to selectively accumulate in mitochondria and scavenge reactive oxygen species at their source makes it a compelling candidate for further investigation in diseases driven by mitochondrial oxidative stress. While much of the existing research has focused on its utility in neuropathic pain, a deeper exploration of its direct antioxidant efficacy in a broader range of pathological conditions is warranted. Future research should aim to:

-

Generate more comprehensive quantitative data on the direct antioxidant activity of [Dmt¹]DALDA.

-

Elucidate the full spectrum of downstream signaling pathways modulated by [Dmt¹]DALDA, particularly in non-neuronal cell types.

-

Evaluate the therapeutic potential of [Dmt¹]DALDA in preclinical models of diseases where mitochondrial oxidative stress is a key pathogenic factor, independent of its analgesic properties.

The development of such targeted antioxidant therapies holds great promise for addressing the unmet medical needs in a variety of debilitating diseases.

References

- 1. Mitochondrion-Targeted Peptide SS-31 Inhibited Oxidized Low-Density Lipoproteins-Induced Foam Cell Formation through both ROS Scavenging and Inhibition of Cholesterol Influx in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cardiolipin-targeted peptides rejuvenate mitochondrial function, remodel mitochondria, and promote tissue regeneration during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Dmt(1)]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Mitochondrial Antioxidant SS-31 Modulates Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Type 2 Diabetes [mdpi.com]

- 14. Synthesis, Characterization, and Specific Localization of Mitochondrial-Targeted Antioxidant Peptide SS31 Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Dmt-Peptide Analogs in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The limitations of current analgesics have spurred the search for novel therapeutic agents with improved efficacy and side-effect profiles. This technical guide focuses on the preclinical data of potent synthetic opioid peptide analogs related to the Dmt-d-Arg-Phe pharmacophore, as exemplified by H-Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA). Due to the absence of public scientific literature on the specific peptide Dmt-d-Arg-Phe-A2pr-NH₂, this document will utilize the extensive data available for its close and well-researched analog, [Dmt¹]DALDA, as a representative molecule for this class of compounds. This guide provides an in-depth overview of its mechanism of action, preclinical efficacy in neuropathic pain models, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Dmt-Peptide Analogs in Neuropathic Pain

Opioid receptors, particularly the mu (μ) and delta (δ) subtypes, are critical targets for pain modulation. While traditional opioids like morphine are potent analgesics, their utility is often limited by adverse effects such as respiratory depression, tolerance, and dependence. Synthetic peptides offer a promising alternative, allowing for chemical modifications that can enhance receptor selectivity, potency, and metabolic stability, thereby potentially separating therapeutic effects from unwanted side effects.

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) in place of Tyrosine at position 1 is a key feature of this peptide class. This modification significantly increases potency and selectivity for the μ-opioid receptor (MOR)[1][2]. The peptide H-Dmt-d-Arg-Phe-Lys-NH₂, known as [Dmt¹]DALDA, is a synthetic tetrapeptide that demonstrates extraordinary selectivity for the MOR and is an extremely potent analgesic, particularly after spinal administration[3][4]. Its unique properties, including inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant activity, make it a compound of particular interest for the complex mechanisms underlying neuropathic pain[3][4].

Mechanism of Action and Signaling Pathway

[Dmt¹]DALDA exerts its primary analgesic effect through potent agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist like [Dmt¹]DALDA initiates a cascade of intracellular events.

-

G-Protein Coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Downstream Inhibition: The activated Gαi/o-GTP subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate from presynaptic terminals in the spinal cord.

Beyond its primary opioid action, [Dmt¹]DALDA possesses multifunctional properties that may contribute to its superior efficacy in neuropathic pain states. These include acting as a mitochondria-targeted antioxidant, which is relevant as mitochondrial reactive oxygen species (ROS) in dorsal horn neurons are implicated in neuropathic pain mechanisms[4].

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo quantitative data for [Dmt¹]DALDA, establishing its pharmacological profile.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

This table presents the binding affinity (Ki) and functional agonist potency (EC₅₀) of [Dmt¹]DALDA at human opioid receptors. Data is compared to the standard MOR agonist, DAMGO.

| Compound | Receptor | Binding Affinity Ki (nM) | Functional Potency EC₅₀ (nM) ([³⁵S]GTPγS Assay) | Efficacy (% Stimulation vs. DAMGO) |

| [Dmt¹]DALDA | μ (hMOR) | 0.23 ± 0.02 [2] | 0.51 ± 0.06 [2] | 90 ± 4 [2] |

| δ (hDOR) | ~2300 (est.)¹ | Full Agonist² | - | |

| κ (hKOR) | ~6 | Partial Agonist² | - | |

| DAMGO | μ (hMOR) | 1.46 ± 0.37[2] | 18.1 ± 2.0[2] | 100 (Reference)[2] |

| δ (hDOR) | - | Full Agonist² | - | |

| κ (hKOR) | - | Partial Agonist² | - |

¹Estimated from Kd of 0.199 nM for hMOR and ~10,000-fold selectivity for hMOR over hDOR.[1] ²Qualitative description from [³⁵S]GTPγS binding studies.[1]

Table 2: In Vivo Analgesic Efficacy in a Rat Model of Neuropathic Pain

This table summarizes the analgesic effect of intrathecally administered [Dmt¹]DALDA compared to morphine in a rat model of neuropathic pain (L5 spinal nerve ligation) by assessing thermal hyperalgesia.

| Compound | Administration | Neuropathic Pain Model | Behavioral Assay | Efficacy Outcome |

| [Dmt¹]DALDA | Intrathecal | Spinal Nerve Ligation (Rat) | Thermal Paw Withdrawal (Hargreaves Test) | More effective than morphine at equianalgesic doses from naive animals.[3][4] |

| Morphine | Intrathecal | Spinal Nerve Ligation (Rat) | Thermal Paw Withdrawal (Hargreaves Test) | Less effective in neuropathic rats compared to control rats.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline standard protocols for the in vitro and in vivo characterization of novel opioid peptides like Dmt-d-Arg-Phe-A2pr-NH₂.

In Vitro Assays

This protocol determines the binding affinity (Ki) of a test compound for opioid receptors.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the target human opioid receptor (e.g., CHO-hMOR cells) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.

-

Competition Binding: In a 96-well plate, incubate a constant concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) with prepared membranes (50-100 µg protein).

-

Test Compound Addition: Add increasing concentrations of the unlabeled test compound (e.g., [Dmt¹]DALDA) to compete with the radioligand for receptor binding sites.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional activation of G-proteins following receptor agonism.

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

-

Assay Buffer: Use an assay buffer containing MgCl₂, NaCl, EGTA, and a sufficient concentration of GDP (e.g., 10 µM) to maintain G-proteins in their inactive state.

-

Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), [³⁵S]GTPγS (a non-hydrolyzable GTP analog, e.g., 0.05 nM), and varying concentrations of the agonist test compound.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Determine basal binding (no agonist) and non-specific binding (in the presence of excess unlabeled GTPγS). Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

In Vivo Neuropathic Pain Model and Behavioral Assays

This surgical procedure is a widely used model to induce robust and long-lasting neuropathic pain symptoms.

-

Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane). Shave and sterilize the skin over the lumbar region.

-

Surgical Exposure: Make a paraspinal incision at the L4-S2 level. Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Ligation: Isolate the L5 spinal nerve distal to the dorsal root ganglion (DRG). Tightly ligate the nerve with a suture (e.g., 6-0 silk).

-

Closure: Close the muscle layer and skin with appropriate sutures or staples.

-

Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animal for recovery and signs of distress. Allow 7-14 days for the full development of neuropathic pain behaviors before testing.

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Habituation: Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. Begin with a filament below the expected threshold.

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.

-

Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower strength filament is used. If there is no response, the next higher strength filament is used.

-

Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold in grams.

This test measures the paw withdrawal latency to a noxious thermal stimulus.

-

Habituation: Place the animal in a plexiglass chamber on a temperature-controlled glass floor. Allow at least 15-30 minutes for acclimation.

-

Stimulation: Position a radiant heat source (e.g., a high-intensity light beam) beneath the glass floor, targeting the mid-plantar surface of the hind paw.

-

Measurement: Activate the heat source, which also starts a timer. The timer automatically stops when the animal withdraws its paw.

-

Cut-off Time: A pre-set cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

-

Data Recording: The paw withdrawal latency is recorded in seconds. The test is typically repeated several times with an interval between measurements, and the average latency is calculated.

Conclusion and Future Directions

The synthetic peptide [Dmt¹]DALDA, a potent and highly selective μ-opioid receptor agonist, demonstrates significant promise as a lead compound for the development of novel analgesics for neuropathic pain. Its superior efficacy compared to morphine in preclinical models highlights the potential of this chemical class. The unique multifunctional properties of [Dmt¹]DALDA, such as its antioxidant activity, may provide additional therapeutic benefits by targeting multiple facets of neuropathic pain pathology.

Future research on novel analogs, such as the hypothetical Dmt-d-Arg-Phe-A2pr-NH₂, should focus on comprehensive characterization. This includes determining the influence of the "A2pr" substitution on receptor selectivity (μ vs. δ vs. κ), G-protein versus β-arrestin signaling bias, and the overall pharmacokinetic and pharmacodynamic profile. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate new chemical entities and advance the development of next-generation therapeutics for the effective management of neuropathic pain.

References

- 1. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of DALDA Peptides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of DALDA peptides, a class of synthetic opioid peptides with significant research interest. The document details the progression from the initial peripherally restricted peptide, DALDA, to its highly potent, centrally acting analog, [Dmt¹]DALDA. Key experimental methodologies that have been pivotal in elucidating the activity of these peptides are described in detail, and quantitative data on their receptor binding and analgesic properties are presented in structured tables. Furthermore, this guide includes detailed diagrams of the mu-opioid receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and scientific processes involved.

Introduction: The Quest for Safer Opioids

The development of potent analgesics with reduced side effect profiles compared to traditional opioids like morphine has been a long-standing goal in medicinal chemistry. A key strategy has been the development of peripherally selective opioid agonists, which would not cross the blood-brain barrier (BBB) and therefore would be devoid of central side effects such as respiratory depression and addiction. This strategy led to the pioneering work on DALDA peptides.

The Discovery of DALDA: A Peripherally Acting Opioid Peptide

DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide that emerged from the laboratory of Dr. Peter W. Schiller and his colleagues.[1][2] It was designed as a highly polar and potent agonist for the mu-opioid receptor (MOR).[1][3] The inclusion of a D-Arginine at the second position conferred metabolic stability, a significant improvement over many endogenous opioid peptides.[4] Due to its high polarity, DALDA was found to have very limited ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral opioid-mediated analgesia.[3][4]

The Evolution to [Dmt¹]DALDA: Unlocking Central Analgesia

While the peripheral selectivity of DALDA was advantageous for certain applications, the desire for a potent, systemically active analgesic spurred further structural modifications. A significant breakthrough was the substitution of the N-terminal Tyrosine with 2',6'-dimethyltyrosine (Dmt), resulting in the analog [Dmt¹]DALDA.[1] This modification dramatically increased the peptide's lipophilicity and, consequently, its ability to penetrate the blood-brain barrier.[4] In preclinical studies, [Dmt¹]DALDA demonstrated extraordinarily high antinociceptive potency, proving to be significantly more potent than morphine when administered systemically.[5]

Quantitative Analysis of DALDA and [Dmt¹]DALDA

The following tables summarize the key quantitative data that highlight the pharmacological differences between DALDA and its potent analog, [Dmt¹]DALDA.

Table 1: Mu-Opioid Receptor Binding Affinity

| Compound | Ki (nM) for μ-Receptor | Selectivity (Ki δ / Ki μ) | Reference |

| DALDA | 1.1 ± 0.1 | > 15,000 | [1] |

| [Dmt¹]DALDA | 0.19 ± 0.02 | > 20,000 | [1] |

Table 2: In Vivo Analgesic Potency (Mouse Tail-Flick Test)

| Compound | Administration | ED₅₀ (nmol/mouse) | Relative Potency to Morphine | Reference |

| [Dmt¹]DALDA | Intrathecal | 0.0003 | ~3000x | [6] |

| Morphine | Intrathecal | 0.9 | 1x | [6] |

| [Dmt¹]DALDA | Subcutaneous | 0.04 | >100x | [5] |

| Morphine | Subcutaneous | 4.5 | 1x | [5] |

Mechanism of Action: The Mu-Opioid Receptor Signaling Pathway

DALDA and its analogs exert their effects by acting as agonists at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon binding of an agonist like [Dmt¹]DALDA, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[8][9] The collective effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately underlies the analgesic effect.

References

- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 5. mdpi.com [mdpi.com]

- 6. Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

The Structure-Activity Relationship of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH2, commonly known as [Dmt¹]DALDA. As the initial query for "Dmt-d-Arg-Phe-A2pr-NH2" did not correspond to a known peptide, and given the extensive research on the structurally similar and pharmacologically significant [Dmt¹]DALDA, this guide focuses on the latter. [Dmt¹]DALDA is a potent and highly selective μ-opioid receptor (MOR) agonist derived from the naturally occurring dermorphin. Its unique pharmacological profile, characterized by potent analgesia and a favorable side-effect profile compared to traditional opioids like morphine, has made it a subject of intense research in the field of pain management and opioid drug development.

This guide will delve into the quantitative aspects of [Dmt¹]DALDA's bioactivity, provide detailed experimental protocols for its characterization, and visualize key pathways and relationships to offer a thorough understanding of its SAR.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data that define the structure-activity relationship of [Dmt¹]DALDA and its parent compound, DALDA.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ (MOR) | δ (DOR) | κ (KOR) | μ/δ Selectivity Ratio | μ/κ Selectivity Ratio | Reference |

| [Dmt¹]DALDA | 0.143 | >10,000 | 2240 | ~70,000 | ~15,664 | [1] |

| DALDA | 1.69 | >10,000 | >10,000 | >5,917 | >5,917 | [1] |

| Morphine | 1.2 | 260 | 340 | 217 | 283 | [1] |

Table 2: In Vitro Functional Activity

| Compound | Assay | Receptor | Potency (IC50/EC50, nM) | Efficacy (% of DAMGO) | Reference |

| [Dmt¹]DALDA | [³⁵S]GTPγS Binding | Human MOR | 0.51 | 90 | [1] |

| DALDA | [³⁵S]GTPγS Binding | Human MOR | 149 | 92 | [1] |

| [Dmt¹]DALDA | Guinea Pig Ileum | μ-opioid | 0.08 | - | [2] |

| DALDA | Guinea Pig Ileum | μ-opioid | 14.4 | - | [2] |

Table 3: In Vivo Analgesic Potency

| Compound | Assay | Administration | Potency (ED50) | Reference |

| [Dmt¹]DALDA | Mouse Tail-Flick | Intrathecal | 0.003 nmol | [2] |

| Morphine | Mouse Tail-Flick | Intrathecal | 2.9 nmol | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA for opioid receptors.

Protocol:

-

Membrane Preparation:

-

Whole brains from male Sprague-Dawley rats are homogenized in 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids.

-

A final centrifugation is performed, and the pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation (approximately 0.5 mg protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the competitor ligand ([Dmt¹]DALDA).

-

The incubation is carried out in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of [Dmt¹]DALDA at G-protein coupled opioid receptors.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay protocol.

-

Assay Procedure:

-

Membranes (10-20 µg of protein) are incubated in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4) containing 50 pM [³⁵S]GTPγS and varying concentrations of [Dmt¹]DALDA.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through Whatman GF/B filters.

-

Filters are washed with ice-cold buffer.

-

-

Data Analysis:

-

The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

-

EC50 values (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined by non-linear regression analysis of the dose-response curves.

-

In Vivo Tail-Flick Test

Objective: To assess the antinociceptive (analgesic) effect of [Dmt¹]DALDA.

Protocol:

-

Animal Model: Male Swiss-Webster mice are used.

-

Drug Administration: [Dmt¹]DALDA or a vehicle control is administered intrathecally.

-

Nociceptive Testing:

-

A radiant heat source is focused on the ventral surface of the mouse's tail.

-

The latency to a rapid flick of the tail is measured.

-

A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

-

Data Analysis:

-

The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

The ED50 (the dose that produces a 50% maximal effect) is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key aspects of [Dmt¹]DALDA's pharmacology.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Cascade Activated by [Dmt¹]DALDA.

Experimental Workflow for SAR Analysis

Caption: Experimental Workflow for [Dmt¹]DALDA SAR Studies.

Logical Relationship of [Dmt¹]DALDA's SAR

Caption: Key Structure-Activity Relationships of [Dmt¹]DALDA.

Conclusion

The structure-activity relationship of [Dmt¹]DALDA is well-defined, with key structural modifications contributing to its potent and selective μ-opioid receptor agonism and robust in vivo analgesic effects. The substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is crucial for its high affinity and potency, while the D-arginine at position 2 confers metabolic stability. This combination of features results in a peptide with a significantly improved pharmacological profile over its parent compound, DALDA, and traditional opioids. The detailed experimental protocols and visual representations provided in this guide offer a comprehensive resource for researchers and professionals in the field of opioid drug discovery and development, facilitating further investigation and the design of novel analgesics with improved therapeutic indices.

References

In Vivo Effects of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of the synthetic opioid peptide H-Dmt-d-Arg-Phe-Lys-NH2, commonly referred to as [Dmt¹]DALDA. This document consolidates key findings on its potent analgesic properties, favorable safety profile concerning respiratory depression, and its underlying mechanism of action. Detailed experimental protocols for seminal in vivo assays are provided, alongside quantitative data summaries and visual representations of its signaling pathway and experimental workflows.

Note on Nomenclature: The peptide requested, Dmt-d-Arg-Phe-A2pr-NH2, is not widely documented in the scientific literature under this specific name. The extensive body of research points to a closely related and well-studied peptide, H-Dmt-d-Arg-Phe-Lys-NH2, where Lysine (Lys) is the fourth amino acid. "A2pr" may refer to α,β-diaminopropionic acid, which differs from Lysine. This guide will focus on the in vivo effects of the extensively researched H-Dmt-d-Arg-Phe-Lys-NH2, or [Dmt¹]DALDA.

Introduction

[Dmt¹]DALDA is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. It is characterized by the substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt), a modification that significantly enhances its potency and selectivity for the µ-opioid receptor (MOR).[1] In vivo studies have consistently demonstrated that [Dmt¹]DALDA is an exceptionally potent analgesic, in some cases thousands of times more potent than morphine, particularly when administered directly to the spinal cord.[1][2] Furthermore, it exhibits a unique pharmacological profile, including a reduced propensity to induce respiratory depression compared to traditional opioids and efficacy in neuropathic pain models where morphine's effectiveness is limited.[2][3] This guide will delve into the quantitative aspects of its in vivo activity, the methodologies used to assess its effects, and the molecular pathways it modulates.

Quantitative Data Presentation

The following tables summarize the analgesic potency of [Dmt¹]DALDA in various in vivo models, with comparative data for morphine where available.

Table 1: Analgesic Potency (ED₅₀) of [Dmt¹]DALDA and Morphine in Acute Pain Models

| Species | Assay | Route of Administration | [Dmt¹]DALDA ED₅₀ (nmol/kg) | Morphine ED₅₀ (nmol/kg) | Potency Ratio (Morphine/[Dmt¹]DALDA) |

| Rat | Tail-Flick | Intrathecal (i.t.) | 0.003 | 9.0 | ~3000 |

| Mouse | Tail-Flick | Intrathecal (i.t.) | 0.001 | 5.0 | ~5000 |